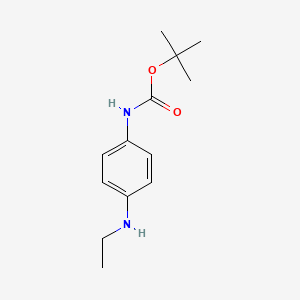
tert-Butyl (4-(ethylamino)phenyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4-(ethylamino)phenyl)carbamate, also known as TEAOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEAOC is a white crystalline solid that is soluble in organic solvents and water.
Mécanisme D'action
Tert-Butyl (4-(ethylamino)phenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the nervous system. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration. This compound has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. In addition, this compound has been shown to have antitumor effects, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (4-(ethylamino)phenyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects on the human body are not well understood. In addition, this compound can be difficult to handle due to its sensitivity to moisture and air.
Orientations Futures
There are several future directions for research on tert-Butyl (4-(ethylamino)phenyl)carbamate. One area of research is the development of new drugs and materials based on this compound. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. In addition, further research is needed to understand the toxicity and safety of this compound, which can inform its use in lab experiments and potential applications in the future.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by reacting N-ethyl-4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This compound has been shown to have potential applications in the development of new drugs and materials, and it has various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antitumor effects. While this compound has several advantages for use in lab experiments, further research is needed to understand its toxicity and safety, and to explore its potential applications in the future.
Applications De Recherche Scientifique
Tert-Butyl (4-(ethylamino)phenyl)carbamate has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various organic compounds, such as N-aryl carbamates and ureas. This compound has also been used as a protecting group for amines in organic synthesis. In addition, this compound has been shown to have potential applications in the development of new drugs and materials.
Propriétés
IUPAC Name |
tert-butyl N-[4-(ethylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYXXLDJHQUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)

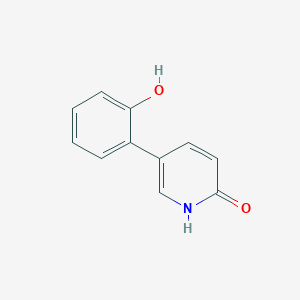
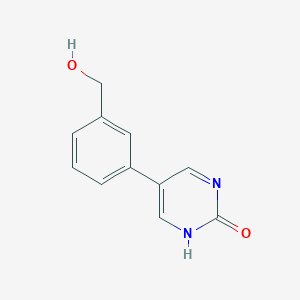


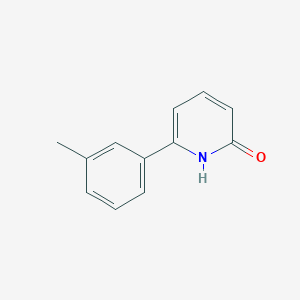
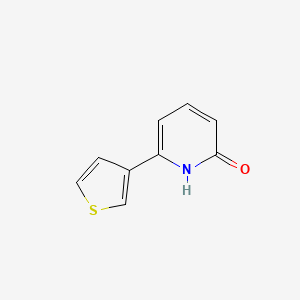

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B3213110.png)
![2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3213116.png)

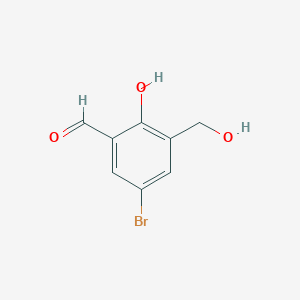
![2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B3213137.png)